molecular formula C14H15NO5S3 B2805975 (E)-2-(5-(1-(4-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 880641-74-7

(E)-2-(5-(1-(4-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2805975
CAS No.: 880641-74-7
M. Wt: 373.46
InChI Key: LSOVASKVZGFXFN-FMIVXFBMSA-N
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Description

The compound (E)-2-(5-(1-(4-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core functionalized with a (4-methoxyphenyl)ethylidene substituent and an ethanesulfonic acid side chain.

Properties

IUPAC Name

2-[(5E)-5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S3/c1-9(10-3-5-11(20-2)6-4-10)12-13(16)15(14(21)22-12)7-8-23(17,18)19/h3-6H,7-8H2,1-2H3,(H,17,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOVASKVZGFXFN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(5-(1-(4-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of thiazolidinone derivatives. The starting materials often include 4-methoxyphenyl compounds and thiazolidinones, which undergo various chemical transformations such as condensation and cyclization.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies using the National Cancer Institute's 60 cell line screening revealed that it has cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.0Apoptosis induction
HeLa (Cervical)12.5Cell cycle arrest
A549 (Lung)20.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it possesses activity against various bacterial strains, indicating potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Case Studies

  • Case Study on Anticancer Effects : A study conducted by Hsieh et al. (2012) demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer, supporting its potential for therapeutic use in oncology.
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial effects found that the compound was effective against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by antibiotic-resistant bacteria.

Research Findings

Recent advancements in research have highlighted the potential mechanisms by which this compound exerts its biological effects:

  • Mechanism of Action : The compound appears to interact with specific cellular pathways involved in apoptosis and inflammation, making it a candidate for further studies in cancer and infectious diseases.
  • Structure-Activity Relationship (SAR) : Modifications to the thiazolidinone core have shown varying degrees of biological activity, indicating that structural changes can enhance efficacy.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in the substituents attached to the thiazolidinone core and the side chain. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons
Compound Name / ID Core Substituent Side Chain Key Functional Features Reference
Target Compound (4-Methoxyphenyl)ethylidene Ethanesulfonic acid Enhanced solubility due to sulfonic acid; electron-donating methoxy group -
2-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-ethanesulfonic acid Indole-3-ylmethylene Ethanesulfonic acid Antimicrobial activity (MIC = 25 µg/mL vs. E. coli, S. aureus)
(Z)-2-(5-((7-(Diethylamino)-2-oxo-2H-chromen-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid Coumarin derivative Ethanesulfonic acid Fluorescent chemosensor for mercury ions
2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid Chromene-methylene Ethanesulfonic acid Structural similarity but altered π-conjugation for optical applications
3-[(5E)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (4-Methoxyphenyl)methylene Propanoic acid Carboxylic acid side chain reduces solubility compared to sulfonic acid derivatives
Key Observations:
  • Side Chain Modifications: Ethanesulfonic acid improves water solubility and bioavailability relative to carboxylic acid analogs (e.g., propanoic acid in ).
Key Observations:
  • Yield Variability: Yields for thiazolidinone derivatives range widely (48–92%), influenced by steric and electronic effects of substituents .
  • Melting Points : Higher melting points (>250°C) are observed in compounds with rigid aromatic substituents (e.g., benzimidazoles in ).
Key Observations:
  • Antimicrobial Potency : Indole and benzimidazole derivatives show stronger antimicrobial effects than methoxyphenyl analogs, likely due to enhanced membrane interaction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-(5-(1-(4-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves condensation of a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and an oxo-compound (e.g., 4-methoxyphenyl-substituted ketones) under reflux in a DMF/acetic acid mixture . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving regioselectivity . Critical parameters include temperature (80–120°C), solvent polarity, and catalyst choice (e.g., sodium acetate for acid-base equilibration) . Yield optimization requires monitoring intermediates via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
  • NMR : Confirm the (E)-configuration of the ethylidene group via coupling constants (J = 12–16 Hz for trans-olefinic protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 452.08) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Stability studies in buffers (pH 3–9) at 25°C and 40°C over 72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ~320 nm for thioxothiazolidinone core) . Hydrolysis under basic conditions (pH >8) may cleave the sulfonic acid group, requiring neutral pH for storage .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., MIC values) between studies be resolved?

  • Methodology :

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution for MIC determination) to minimize variability .
  • Comparative Studies : Test the compound alongside structurally similar derivatives (e.g., 2-[5-(indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]ethanesulfonic acid) to isolate substituent effects .
  • Mechanistic Probes : Pair activity data with molecular docking (e.g., against E. coli DNA gyrase or S. aureus enoyl-ACP reductase) to correlate structure-activity relationships .

Q. What experimental strategies can elucidate the mechanism of action in antimicrobial or anticancer applications?

  • Methodology :

  • Transcriptomics : RNA-seq or microarray analysis of treated bacterial cells (e.g., E. coli) to identify dysregulated pathways (e.g., cell wall biosynthesis) .
  • Fluorescence Quenching : Study interactions with serum proteins (e.g., BSA) using Stern-Volmer plots to assess binding constants and thermodynamic parameters .
  • ROS Detection : Measure reactive oxygen species (ROS) generation in cancer cell lines (e.g., MCF-7) via DCFH-DA assay to link cytotoxicity to oxidative stress .

Q. How can structural modifications enhance solubility or bioavailability without compromising activity?

  • Methodology :

  • Prodrug Design : Introduce ester groups at the sulfonic acid moiety (e.g., methyl ester) to improve lipophilicity, followed by enzymatic hydrolysis in vivo .
  • Co-crystallization : Screen with cyclodextrins or co-solvents (e.g., PEG 400) to enhance aqueous solubility .
  • SAR Analysis : Replace the 4-methoxyphenyl group with bioisosteres (e.g., 4-ethoxyphenyl) and evaluate logP and permeability (Caco-2 assay) .

Q. What computational methods are effective for predicting interactions with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate binding to PPAR-γ or EGFR kinases over 100 ns trajectories to assess conformational stability .
  • QSAR Models : Use Gaussian-based DFT calculations (e.g., HOMO-LUMO energies) to correlate electronic properties with antifungal activity .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonic acid oxygen) and hydrophobic regions using Schrödinger Suite .

Key Challenges and Recommendations

  • Stereochemical Purity : The (E)-configuration is critical for activity; monitor via NOESY NMR to avoid Z-isomer contamination .
  • Biological Assay Variability : Use internal controls (e.g., ciprofloxacin for antimicrobial assays) to normalize inter-lab discrepancies .
  • Scalability : Transitioning from batch to flow chemistry may improve reproducibility for in vivo studies .

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